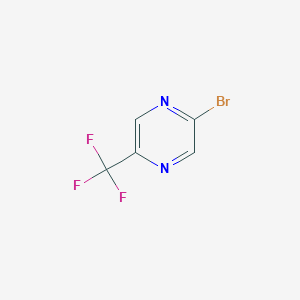

2-Bromo-5-(trifluoromethyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRATCPZBXTQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 2-Bromo-5-(trifluoromethyl)pyrazine in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Pyrazine Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. When coupled with the pyrazine core, a nitrogen-containing heterocycle prevalent in numerous natural products and pharmaceuticals, the resulting trifluoromethylated pyrazine building blocks become powerful tools for innovation. Among these, 2-Bromo-5-(trifluoromethyl)pyrazine has emerged as a key intermediate, valued for its versatile reactivity and the direct access it provides to a diverse array of complex molecular architectures. This guide provides an in-depth analysis of its physical properties, reactivity, and applications, offering a technical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physical properties of a reagent is paramount for its effective use in synthesis, influencing everything from reaction setup to purification. While some experimental data for this compound remains to be definitively published, a combination of supplier data and predictive models provides a solid working foundation.

| Property | Value | Source(s) |

| CAS Number | 1196152-38-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂BrF₃N₂ | [1][2][3] |

| Molecular Weight | 226.98 g/mol | [1][2][3] |

| Physical Form | Colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid | [1][6] |

| Boiling Point (Predicted) | 189.4 ± 35.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.807 ± 0.06 g/cm³ | [3] |

| Purity | Typically ≥95% | [6] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Expert Insight: The semi-solid or liquid nature of this compound at room temperature necessitates careful handling to ensure accurate measurement and transfer. Its predicted high boiling point suggests that purification by distillation is feasible, although vacuum distillation would be recommended to prevent potential thermal decomposition. The requirement for storage under an inert atmosphere at refrigerated temperatures highlights its potential sensitivity to air and moisture, a critical consideration for maintaining its integrity over time.

Spectroscopic Characterization: The Fingerprint of a Molecule

Predicted Spectroscopic Data for this compound:

-

¹H NMR: Two signals in the aromatic region, likely appearing as doublets or singlets depending on the coupling constants, corresponding to the two protons on the pyrazine ring. The chemical shifts would be expected to be downfield due to the electron-withdrawing nature of the pyrazine nitrogens, the bromine atom, and the trifluoromethyl group.

-

¹³C NMR: Five distinct signals are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine will also be significantly shifted.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the 2-position of the pyrazine ring, making it a valuable scaffold for library synthesis and lead optimization.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, makes the C-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids and their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and water.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Expert Insight: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For challenging couplings, the use of more sophisticated phosphine ligands (e.g., SPhos, XPhos) and stronger bases may be necessary. The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This compound can be effectively coupled with primary and secondary amines, anilines, and other nitrogen nucleophiles using this methodology.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) to the vessel, followed by the addition of a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture with stirring to a temperature typically between 80 and 120 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry over a drying agent, and concentrate in vacuo. The resulting crude material can be purified by flash chromatography.

Expert Insight: The Buchwald-Hartwig amination is often sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques. The choice of ligand is critical and often needs to be optimized for specific amine substrates. Sterically hindered biaryl phosphine ligands are frequently employed to promote the reductive elimination step and improve catalytic turnover.

Applications in Drug Discovery and Materials Science

The 2-substituted-5-(trifluoromethyl)pyrazine scaffold is a privileged motif in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The ability to readily functionalize the 2-position of the pyrazine ring via the bromo precursor makes this compound a valuable starting material for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not prevalent in the public domain, its structural analogs are key components of numerous agrochemicals and pharmaceuticals.[9] This underscores the importance of this class of compounds in the discovery and development of new chemical entities.

In the realm of materials science, pyrazine-containing compounds are of interest for their electronic properties. The electron-deficient nature of the pyrazine ring can be tuned by the introduction of various substituents, making them potential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The versatility of this compound as a synthetic intermediate allows for the systematic modification of the pyrazine core to fine-tune its photophysical and electronic properties.

Safety and Handling: A Prudent Approach

As a halogenated and trifluoromethylated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from analogous compounds, such as 2-Bromo-5-(trifluoromethyl)pyridine, provides essential guidance.[10][11]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Expert Insight: Given the potential for respiratory irritation, it is advisable to handle this compound with engineering controls such as a fume hood. The semi-solid nature of the material may require gentle warming to facilitate transfer; this should be done with caution to avoid inhalation of any vapors.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive bromine handle and a property-modulating trifluoromethyl group on a biologically relevant pyrazine core makes it an invaluable building block for chemists across various disciplines. From the synthesis of potential new therapeutics to the development of novel organic materials, the versatility of this compound ensures its continued importance in the advancement of chemical science. A thorough understanding of its properties, reactivity, and safe handling practices, as outlined in this guide, will empower researchers to fully harness its synthetic potential.

References

- 1. 1196152-38-1 | 2-BroMo-5-trifluoroMethyl-pyrazine [fluoromart.com]

- 2. ichemical.com [ichemical.com]

- 3. 2-BroMo-5-trifluoroMethyl-pyrazine | 1196152-38-1 [amp.chemicalbook.com]

- 4. 1196152-38-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 1196152-38-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1196152-38-1 [sigmaaldrich.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

synthesis of 2-Bromo-5-(trifluoromethyl)pyrazine

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)pyrazine

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development. Its unique electronic properties, conferred by the electron-withdrawing pyrazine ring and the highly lipophilic trifluoromethyl group, make it a valuable synthon for creating complex molecular architectures with tailored biological activities. The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular diversity.

This guide provides a comprehensive overview of the most reliable and field-proven method for the . We will delve into the mechanistic underpinnings of the chosen synthetic route, present a detailed experimental protocol, discuss critical process parameters, and outline the necessary safety precautions and analytical characterization techniques. This document is intended for researchers, chemists, and process development professionals who require a robust and scalable method for preparing this key intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1196152-38-1[1] |

| Molecular Formula | C₅H₂BrF₃N₂[2] |

| Molecular Weight | 226.98 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or semi-solid[3] |

| Storage | Inert atmosphere, 2-8°C[3] |

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to installing a bromine atom onto an electron-deficient heteroaromatic ring, where an amino group is already present, is the Sandmeyer reaction. This classic transformation provides a high-yielding and reliable pathway from an aromatic amine to an aryl halide via a diazonium salt intermediate. Our retrosynthetic strategy therefore disconnects the C-Br bond, identifying 2-Amino-5-(trifluoromethyl)pyrazine as the key starting material. This precursor is commercially available, making this route highly practical for laboratory and industrial applications.[4]

Caption: Retrosynthetic approach for the target molecule.

Core Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a two-stage process: (1) the conversion of the primary aromatic amine to a diazonium salt (diazotization), and (2) the copper(I)-catalyzed substitution of the diazonium group with a bromide.[5]

Mechanistic Overview

Stage 1: Diazotization The reaction is initiated by the formation of a diazotizing agent, typically nitrous acid (HONO) in situ from an alkyl nitrite (like tert-butyl nitrite) and an acid. The primary amine of 2-Amino-5-(trifluoromethyl)pyrazine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the pyrazine diazonium salt. Maintaining low temperatures (typically 0-5°C) is absolutely critical during this stage, as diazonium salts, particularly those on heterocyclic rings, can be thermally unstable and potentially explosive if isolated.[2][6]

Stage 2: Copper-Catalyzed Bromination The substitution of the diazonium group is initiated by a single-electron transfer (SET) from the copper(I) bromide catalyst to the diazonium salt. This reduces the diazonium species to an aryl radical and generates nitrogen gas, which vigorously evolves from the reaction mixture. The aryl radical then abstracts a bromine atom from the now copper(II) bromide species to form the final product, this compound, and regenerate the copper(I) catalyst.[7] This radical-nucleophilic aromatic substitution (SRNAr) mechanism is highly efficient for the synthesis of aryl halides.[7]

Caption: Mechanism of the Sandmeyer Bromination reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure for the on a laboratory scale.

Reagents and Materials

| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Role |

| 2-Amino-5-(trifluoromethyl)pyrazine | 69816-38-2 | 163.10 | 10.0 | Starting Material |

| Copper(II) Bromide (CuBr₂) | 7789-45-9 | 223.35 | 12.0 | Catalyst/Bromide Source |

| tert-Butyl nitrite | 540-80-7 | 103.12 | 15.0 | Diazotizing Agent |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | Solvent |

| Saturated aq. NaHCO₃ | - | - | ~50 mL | Quenching/Neutralization |

| Brine | - | - | ~30 mL | Washing |

| Anhydrous MgSO₄ | - | - | - | Drying Agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Extraction Solvent |

| Hexanes | - | - | - | Extraction/Eluent |

Note: While classical Sandmeyer reactions use Cu(I)Br, the use of CuBr₂ with an alkyl nitrite is a common and effective modification where the in-situ reaction environment facilitates the necessary copper redox cycle.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Amino-5-(trifluoromethyl)pyrazine (1.63 g, 10.0 mmol) and Copper(II) Bromide (2.68 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Stir the resulting suspension under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. It is imperative to maintain the internal temperature between 0°C and 5°C for the subsequent steps.

-

Diazotization: Add tert-butyl nitrite (1.8 mL, ~1.55 g, 15.0 mmol) dropwise to the cooled suspension over 20-30 minutes. Use a syringe pump for precise control. Causality: Slow addition prevents a dangerous exotherm and uncontrolled gas evolution. The low temperature is essential to maintain the stability of the diazonium salt intermediate.[2]

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.

-

Warming and Decomposition: Once the starting material is consumed, slowly allow the reaction mixture to warm to room temperature. Vigorous evolution of nitrogen gas will be observed as the diazonium salt decomposes to form the product. Stir at room temperature for an additional 1-2 hours until gas evolution ceases.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~50 mL) to quench any remaining acid and neutralize the solution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) as the eluent, to afford this compound as a pale yellow liquid.[8]

Caption: Experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | (CDCl₃, 400 MHz): δ ~8.7-8.8 (s, 1H), ~8.6-8.7 (s, 1H). The two pyrazine protons will appear as singlets in the aromatic region. |

| ¹⁹F NMR | (CDCl₃, 376 MHz): A singlet corresponding to the CF₃ group. |

| ¹³C NMR | (CDCl₃, 101 MHz): Resonances for the five distinct carbon atoms, including the CF₃ carbon (quartet due to C-F coupling). |

| Mass Spec (GC-MS) | m/z: Calculated for C₅H₂BrF₃N₂: 225.93, 227.93. Expect to see the characteristic isotopic pattern for a single bromine atom (M⁺ and M⁺+2 peaks with ~1:1 intensity). |

Safety Considerations

The involves significant hazards that must be managed with strict adherence to safety protocols.

-

Diazonium Salt Instability: Aromatic diazonium salts are high-energy intermediates and can be explosive, especially when dry.[9] NEVER attempt to isolate the diazonium salt intermediate. The reaction must be kept cold (0-5°C) and the salt should be used in situ as it is generated.[6]

-

Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. The reaction must be performed in an open or well-vented system (e.g., nitrogen bubbler) to prevent pressure buildup.

-

Reagent Toxicity: tert-Butyl nitrite is volatile, flammable, and toxic. Copper salts are harmful. The trifluoromethylated pyrazine products and precursors should be handled with care as their toxicological properties may not be fully characterized.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

Conclusion

The Sandmeyer reaction provides a robust, reliable, and scalable method for the from its corresponding amino precursor. By carefully controlling the reaction temperature to ensure the stability of the diazonium intermediate and by following rigorous safety protocols, this procedure can be executed safely and efficiently. The resulting high-purity product serves as a crucial and versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries, enabling further discovery and development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the spectroscopic data for 2-Bromo-5-(trifluoromethyl)pyrazine, a key building block in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the bromine atom on the pyrazine core, make it a valuable synthon for creating compounds with tailored biological and physical characteristics. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This document moves beyond a simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. The experimental protocols provided are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that governs its spectroscopic behavior. The pyrazine ring is an aromatic diazine, and the substituents—a bromine atom and a trifluoromethyl group—profoundly influence the electron distribution within the ring, which is directly reflected in the NMR chemical shifts. The vibrational modes of the molecule are captured by IR spectroscopy, while its mass-to-charge ratio and fragmentation patterns are determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment. The predicted NMR data is based on the analysis of structurally analogous compounds, such as 5-bromo-2-(trifluoromethyl)pyridine[1].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyrazine ring. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom will deshield these protons, causing them to resonate at a relatively high chemical shift.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 8.8 | Singlet | - |

| H-6 | ~ 8.6 | Singlet | - |

-

Expert Interpretation: The proton at the C-3 position is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom and the trifluoromethyl group. The proton at C-6 will be slightly less deshielded. The lack of adjacent protons results in singlet multiplicity for both signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The carbon atoms directly attached to the electronegative bromine and trifluoromethyl groups will exhibit characteristic chemical shifts and coupling patterns.

Table 2: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to J-coupling with F) | Coupling Constant (JCF, Hz) |

| C-2 | ~ 145 | Quartet | ~ 35 |

| C-3 | ~ 148 | Singlet | - |

| C-5 | ~ 140 | Singlet | - |

| C-6 | ~ 142 | Singlet | - |

| -CF₃ | ~ 120 | Quartet | ~ 275 |

-

Expert Interpretation: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant characteristic of C-F bonds. The C-2 carbon, directly attached to the trifluoromethyl group, will also exhibit a quartet splitting, but with a smaller coupling constant. The other aromatic carbons will appear as singlets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[2][3][4] A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound (376 MHz, CDCl₃)

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -68 | Singlet |

-

Expert Interpretation: The chemical shift of the -CF₃ group is expected in the typical range for trifluoromethyl groups attached to an aromatic ring.[1][5] The absence of other fluorine atoms in the molecule will result in a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes of the molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C-N stretching, as well as strong absorptions from the C-F bonds of the trifluoromethyl group.

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600-1450 | Aromatic C=N and C=C Stretch | Medium to Strong |

| 1350-1100 | C-F Stretch | Strong |

| 850-750 | C-H Out-of-Plane Bend | Medium to Strong |

| ~ 600 | C-Br Stretch | Medium |

-

Expert Interpretation: The most prominent features in the IR spectrum will be the very strong C-F stretching vibrations, which are characteristic of trifluoromethyl groups.[6] The aromatic ring vibrations and C-H bending modes confirm the presence of the pyrazine core.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 226/228 | [M]⁺ | Molecular ion peak with isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 207/209 | [M-F]⁺ | Loss of a fluorine atom |

| 157/159 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| 129 | [M-Br]⁺ | Loss of the bromine atom |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

-

Expert Interpretation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The fragmentation pattern will be dominated by the loss of the trifluoromethyl group and the bromine atom, which are the weakest bonds in the molecule.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.[8]

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup

-

Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

III. Data Acquisition

-

¹H NMR: Acquire the spectrum with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR: Acquire the spectrum with proton decoupling, a 30° pulse angle, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

¹⁹F NMR: Acquire the spectrum with a 30° pulse angle, a spectral width of 100 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second.

IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample on a diamond ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or through a GC inlet.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-300.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

solubility of 2-Bromo-5-(trifluoromethyl)pyrazine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)pyrazine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. Recognizing the scarcity of publicly available, quantitative solubility data, this document emphasizes the foundational principles and experimental methodologies required for researchers to accurately determine and predict its solubility in a range of common organic solvents. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution to advance their research and development efforts.

Introduction to this compound

This compound is a halogenated and trifluoromethyl-substituted pyrazine derivative. Such compounds are of significant interest in the pharmaceutical and agrochemical industries due to their prevalence in a variety of biologically active molecules. The pyrazine core is a common scaffold in medicinal chemistry, and the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and cell permeability. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis.

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility directly impacts reaction kinetics, purification strategies (e.g., crystallization), and the formulation of final products. This guide will provide the necessary theoretical and practical framework for navigating these challenges.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer its likely behavior from its known characteristics.

| Property | Value | Source |

| Chemical Formula | C₅H₂BrF₃N₂ | |

| Molecular Weight | 226.98 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 49-53 °C | |

| Boiling Point | 185.3±40.0 °C (Predicted) | |

| pKa | -2.43 (Predicted) |

Key Inferences:

-

Polarity: The presence of two nitrogen atoms in the pyrazine ring and the highly electronegative fluorine atoms in the trifluoromethyl group introduces significant polarity to the molecule. However, the molecule is largely aromatic and lacks traditional hydrogen bond donors. This creates a complex solubility profile where the compound is neither extremely polar nor entirely nonpolar.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the nitrogen atoms of the pyrazine ring. It does not possess any hydrogen bond donor sites. This suggests that it will have better solubility in solvents that can act as hydrogen bond donors.

-

Crystalline Structure: As a crystalline solid with a defined melting point, energy is required to overcome the crystal lattice energy before solvation can occur. This is a critical factor influencing its solubility.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties discussed, we can predict the solubility behavior of this compound in different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO) | High | These solvents have moderate to high polarity that can interact with the polar regions of the pyrazine ring and trifluoromethyl group. Qualitative data from suppliers confirms solubility in these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors, interacting favorably with the nitrogen atoms of the pyrazine ring. However, their high polarity might be less compatible with the overall aromatic structure compared to polar aprotic solvents. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | The aromatic character of the pyrazine ring suggests some solubility in toluene. However, the high polarity of the trifluoromethyl group will likely limit solubility in highly nonpolar solvents like hexanes. Diethyl ether may show moderate solubility due to its ability to act as a hydrogen bond acceptor. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of quantitative data, an empirical determination of solubility is often necessary. The isothermal shake-flask method is a gold-standard, reliable technique for this purpose.

Workflow for Isothermal Shake-Flask Solubility Determination

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2-Bromo-5-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is a favored substituent due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity. Within the realm of heterocyclic chemistry, pyrazine rings are prevalent structural motifs in numerous pharmaceuticals and functional materials. The convergence of these two key features in the form of 2-Bromo-5-(trifluoromethyl)pyrazine has given rise to a versatile and highly valuable building block for the synthesis of complex molecular architectures. This in-depth technical guide explores the discovery, historical context, and synthetic evolution of this important chemical entity, providing insights into its applications and the experimental rationale behind its synthesis and use.

The Genesis of a Versatile Reagent: Discovery and Initial Synthesis

The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2010/122151 . This patent, filed by F. Hoffmann-La Roche AG, focused on the preparation of pyrazolo[1,5-a]pyrimidine derivatives as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), which are of interest for the treatment of central nervous system disorders. Within this extensive document, the synthesis of this compound is described as a key intermediate step.

The motivation for its creation stems from the need for a pyrazine scaffold functionalized with two distinct handles for sequential chemical transformations. The bromine atom serves as a versatile leaving group, amenable to a wide array of cross-coupling reactions, while the trifluoromethyl group imparts the desired electronic and metabolic properties to the target molecules.

The Foundational Synthetic Protocol: A Two-Step Approach

The initial synthesis of this compound, as detailed in the patent, is a two-step process starting from the commercially available 2-amino-5-(trifluoromethyl)pyrazine. This approach is a classic example of a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into various functionalities.

Step 1: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

The first step involves the conversion of the primary amino group of 2-amino-5-(trifluoromethyl)pyrazine into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid, such as hydrobromic acid. The choice of hydrobromic acid is critical as it provides the bromide counterion for the subsequent displacement reaction.

Step 2: Sandmeyer Reaction - Bromination

The resulting diazonium salt is then subjected to a copper(I) bromide-mediated substitution reaction. The copper(I) catalyst facilitates the displacement of the diazonium group with a bromide ion, leading to the formation of this compound.

Synthetic Evolution and Methodologies

While the initial patent laid the groundwork, the demand for this compound as a building block has led to the exploration of various synthetic strategies. The primary focus of these efforts has been to improve yield, purity, and scalability, as well as to provide alternative routes that may be more amenable to large-scale production.

Precursor Synthesis: Accessing 2-Amino-5-(trifluoromethyl)pyrazine

The availability and cost of the starting material, 2-amino-5-(trifluoromethyl)pyrazine, are crucial for the overall efficiency of the synthesis. Several methods for the preparation of this precursor have been reported, generally involving the introduction of the trifluoromethyl group onto a pre-existing pyrazine ring or the construction of the pyrazine ring from trifluoromethylated precursors.

| Precursor Synthesis Method | Key Reagents | Advantages | Disadvantages |

| From 2-Aminopyrazine | Trifluoromethylating agents (e.g., CF₃I, Ruppert-Prakash reagent) | Direct introduction of the CF₃ group | Can suffer from regioselectivity issues and require specialized reagents. |

| Ring formation from trifluoromethylated synthons | Trifluoroacetic acid derivatives, diamines | Good control of regiochemistry | May involve multi-step sequences. |

Core Applications in Drug Discovery and Materials Science

The utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of molecular diversity. The bromine atom is the primary site for modification, most commonly through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity

The carbon-bromine bond in this compound is readily activated by palladium catalysts, enabling a variety of bond-forming reactions.

1. Suzuki-Miyaura Coupling: This is one of the most widely used reactions for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or alkyl substituents at the 2-position of the pyrazine ring. This reaction is a cornerstone in the synthesis of many pharmaceutical candidates.

2. Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 2-position. This is a crucial transformation for the synthesis of compounds targeting a vast array of biological targets where a nitrogen linkage is essential for activity.

3. Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes. The resulting alkynylated pyrazines can serve as intermediates for further transformations or as key components in functional materials.

4. Heck Coupling: This reaction introduces vinyl groups by coupling with alkenes, providing a route to styrenyl-type pyrazine derivatives.

Experimental Workflow: A Typical Suzuki-Miyaura Coupling Protocol

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Case Study in Medicinal Chemistry: Development of Kinase Inhibitors

The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve metabolic stability. This compound has been utilized as a key starting material in the synthesis of various kinase inhibitors. For instance, its reaction with different amines via Buchwald-Hartwig amination allows for the rapid generation of libraries of compounds for screening against various kinase targets.

Emerging Applications in Materials Science

While the primary application of this compound has been in drug discovery, the electronic properties of the trifluoromethylpyrazine moiety make it an interesting candidate for applications in materials science. Pyrazine derivatives are known to be electron-deficient, a desirable characteristic for n-type organic semiconductors. The ability to functionalize the 2-position of the pyrazine ring allows for the tuning of the electronic and morphological properties of the resulting materials. Research in this area is exploring the incorporation of this building block into conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

From its initial disclosure in the patent literature as a synthetic intermediate, this compound has emerged as a valuable and versatile building block in modern organic synthesis. Its discovery was driven by the need for a functionalized pyrazine scaffold in a drug discovery program, and its subsequent utility has been demonstrated in the synthesis of a wide range of complex molecules. The combination of a reactive bromine handle and a property-enhancing trifluoromethyl group makes it an indispensable tool for researchers in both medicinal chemistry and materials science. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for future innovations.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-5-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical framework for the safe handling and use of 2-Bromo-5-(trifluoromethyl)pyrazine, a key building block in modern medicinal chemistry and drug development. By understanding the inherent chemical properties and potential hazards of this reagent, researchers can implement robust safety protocols, ensuring both personal safety and the integrity of their experimental outcomes. This document moves beyond a simple checklist of precautions to explain the scientific rationale behind each recommendation, fostering a culture of safety through comprehension.

Compound Profile and Hazard Identification

This compound (CAS No. 1196152-38-1) is a halogenated pyrazine derivative. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences its reactivity and toxicological profile.

GHS Classification and Hazard Statements

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Table 1: GHS Hazard Classification for this compound.[1]

The primary routes of exposure are ingestion, skin contact, and inhalation. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption through the skin.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. Local exhaust ventilation should be used for all operations that could generate dusts, mists, or vapors. Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Additional Protection: For larger quantities or procedures with a high risk of splashing, an impervious apron and arm sleeves are recommended.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Handling and Storage Protocols

Safe Handling Practices

-

Avoid contact: Do not get in eyes, on skin, or on clothing.[2]

-

Prevent dust and aerosol formation: This compound is a solid or semi-solid, and care should be taken to avoid generating dust during weighing and transfer.[1]

-

Use in a well-ventilated area: All manipulations should be performed in a chemical fume hood.[4]

-

No eating, drinking, or smoking: These activities are strictly prohibited in the laboratory.[3]

-

Wash thoroughly after handling: Wash hands and any exposed skin with soap and water after completing work and before leaving the laboratory.[3]

Storage Conditions

-

Inert atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Temperature: Store in a cool, dry place. A recommended storage temperature is 2-8°C.[1]

-

Container: Keep the container tightly closed.[3]

-

Incompatible materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Table 2: First-Aid Measures for this compound Exposure.

Accidental Release Measures

-

Evacuate the area: Restrict access to the spill area.

-

Ensure adequate ventilation: Work upwind of the spill if possible.

-

Personal protection: Wear appropriate PPE, including respiratory protection, during cleanup.

-

Containment and cleanup: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. Avoid generating dust. For large spills, contact your institution's environmental health and safety department.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: The compound is generally stable under recommended storage conditions.[6]

-

Chemical stability: Stable under normal temperatures and pressures.

-

Conditions to avoid: Avoid exposure to heat, flames, and sparks.[5]

-

Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[5]

-

Hazardous decomposition products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]

Toxicological Information

The toxicological properties of this compound have not been extensively studied. The available data indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] The trifluoromethyl group can influence the metabolic profile of the compound, and care should be taken to minimize exposure.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Waste material should be handled by a licensed disposal company. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable reagent in chemical synthesis, but it requires careful handling due to its potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely incorporate this compound into their workflows. A thorough understanding of the "why" behind each safety measure is the cornerstone of a robust and effective laboratory safety culture.

References

commercial availability of 2-Bromo-5-(trifluoromethyl)pyrazine

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyrazine for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated and trifluoromethylated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the pyrazine ring nitrogens and the trifluoromethyl group, combined with the synthetically versatile bromine handle, make it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in drug development.

Compound Profile:

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₂BrF₃N₂[3]

-

Molecular Weight: 226.98 g/mol [3]

-

Appearance: Colorless to pale-yellow or yellow-brown oil or semi-solid[4]

The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[5] The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a favored substituent in modern drug design.[6] Consequently, this compound serves as a critical starting material for introducing this privileged scaffold into novel pharmaceutical candidates.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. Purity levels are typically high, often exceeding 97-98%.

| Supplier | Purity | Available Quantities | Representative Catalog Number |

| Sigma-Aldrich | Pricing and availability not currently listed; contact for details | Varies | AMBH303C602B[7] |

| Apollo Scientific | 98% | 100mg, 250mg, 1g, 5g | PC99675[1] |

| Fluoromart | Not specified | 1g, 5g | 1196152-38-1[4] |

| BLD Pharm | Not specified | Varies | 1196152-38-1[8] |

| ChemicalBook | Varies by supplier | Varies | CB52642252[3] |

| iChemical | Not specified | Custom | EBD3460199[2] |

| Angene International | Not specified | Varies | AGN-PC-0BL80S[9] |

Note: Pricing and lead times are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Manufacturing

While commercially available, in-house synthesis may be desirable for specific research applications or cost management in large-scale projects. A plausible and efficient synthetic route to this compound involves a Sandmeyer-type reaction starting from the corresponding amine, 2-Amino-5-(trifluoromethyl)pyrazine. This classical yet robust transformation is a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities, including halogens.[4][10]

The precursor, 2-Amino-5-(trifluoromethyl)pyrazine, can be synthesized or procured commercially. The subsequent bromination proceeds via a two-step, one-pot process involving diazotization of the amine followed by displacement with a bromide source, catalyzed by a copper(I) salt.

Representative Synthetic Protocol: Sandmeyer Bromination

This protocol is a representative methodology based on well-established Sandmeyer reaction principles.[10][11] Researchers should perform their own optimization.

Step 1: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

-

To a cooled (0-5 °C) solution of 2-Amino-5-(trifluoromethyl)pyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq), add a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is often indicated by a slight color change.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30-60 minutes.

Causality: The reaction is performed in a strong acidic medium to generate nitrous acid (HNO₂) in situ from NaNO₂. The nitrous acid then reacts with the primary amine to form a stable, yet reactive, diazonium salt. Low temperatures are critical to prevent the premature decomposition of the diazonium intermediate.

Step 2: Copper-Catalyzed Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.1-1.3 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

After cooling, extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or distillation to yield this compound.

Causality: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of N₂ gas. This radical then abstracts a bromine atom from a Cu(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[10] This radical-nucleophilic aromatic substitution mechanism is highly efficient for installing halogens.[10]

Synthetic Workflow Diagram

Caption: Synthetic route to this compound via Sandmeyer reaction.

Applications in Research and Development

The utility of this compound lies in its ability to participate in a wide range of cross-coupling reactions, serving as a linchpin for constructing complex molecules.

Building Block for Kinase Inhibitors

The pyrazine scaffold is prevalent in many small-molecule kinase inhibitors.[12] this compound is an ideal starting point for elaborating this core structure. The bromine atom can be readily displaced or coupled using palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and modular installation of various aryl, heteroaryl, or alkyl groups at the 2-position, which is often crucial for achieving potency and selectivity against specific kinase targets.

Substrate in Palladium-Catalyzed α-Arylation

The compound has been specifically noted as a substrate for the palladium-catalyzed α-arylation of Reformatsky reagents.[4] This reaction forms a carbon-carbon bond between the pyrazine ring and an enolate equivalent, providing a direct route to molecules containing a pyrazinyl-acetic ester moiety, a valuable pharmacophore in its own right.

Development of Novel Agrochemicals

Trifluoromethyl-substituted pyridines and pyrazines are key structural motifs in modern agrochemicals, including herbicides and insecticides.[6] The unique properties imparted by the trifluoromethyl group can enhance the efficacy and environmental profile of these agents. This compound provides a versatile platform for synthesizing new agrochemical candidates.

Application Workflow Diagram

References

- 1. 1196152-38-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 2-bromo-5-(trifluoromethyl)-pyrazine, CAS No. 1196152-38-1 - iChemical [ichemical.com]

- 3. 2-BroMo-5-trifluoroMethyl-pyrazine | 1196152-38-1 [amp.chemicalbook.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 12. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]

Whitepaper: The Trifluoromethyl Group on the Pyrazine Scaffold: A Deep Dive into Electronic Effects and Their Implications in Drug Discovery

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of parent molecules. When appended to an already electron-deficient scaffold like pyrazine, the CF3 group imparts a unique and potent electronic signature that has been successfully leveraged in the design of novel therapeutics. This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group on the pyrazine ring system. We will explore the fundamental principles governing these interactions, their influence on chemical reactivity and molecular properties, and the practical implications for drug development professionals. This paper synthesizes theoretical principles with field-proven insights, offering researchers a comprehensive understanding of this privileged structural motif.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of drug design, the pyrazine ring and the trifluoromethyl group are both considered privileged structures. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a key component in numerous biologically active compounds, including vitamins like riboflavin and folic acid, as well as a multitude of approved pharmaceuticals.[1][2] Its inherent electron-deficient nature and hydrogen bonding capabilities make it a versatile scaffold for engaging with biological targets.[2][3]

Parallel to this, the trifluoromethyl group has emerged as a transformative substituent in medicinal chemistry.[4][5][6][7][8] Its introduction into a molecule can dramatically enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[4][9][10] The convergence of these two moieties—the CF3 group and the pyrazine ring—creates a chemical entity with a highly perturbed electronic landscape, leading to unique reactivity and properties that are of significant interest to researchers and drug development professionals. This guide aims to dissect the electronic interplay at the heart of trifluoromethylated pyrazines, providing a foundational understanding for their rational design and application.

Fundamental Electronic Characteristics

To appreciate the synergistic effects in trifluoromethylpyrazine, one must first understand the intrinsic electronic properties of each component.

The Pyrazine Ring: An Electron-Deficient Heterocycle

The pyrazine ring is characterized by the presence of two electronegative nitrogen atoms. These atoms exert a strong inductive electron-withdrawing effect, pulling electron density away from the carbon atoms of the ring.[2][3] This results in a system that is significantly more electron-deficient than benzene. The pKa of protonated pyrazine is approximately 0.65, making it a much weaker base than pyridine (pKa ≈ 5.2) or pyrimidine (pKa ≈ 1.3), a direct consequence of the second nitrogen atom acting as an electron-withdrawing group relative to the first.[2][11] This inherent electron deficiency is a critical determinant of its chemical reactivity.

The Trifluoromethyl Group: A Potent Inductive Sink

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4][7][9] This property arises almost exclusively from a strong negative inductive effect (-I), driven by the high electronegativity of the three fluorine atoms. Unlike groups such as nitro (-NO2) or cyano (-CN), the CF3 group has a negligible resonance effect. Its electron-withdrawing capacity can be quantified using Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center.

| Hammett Constant | Value | Interpretation |

| σm (meta) | +0.43 | Strong electron-withdrawal via induction. |

| σp (para) | +0.54 | Strong electron-withdrawal via induction. |

| σ+p (para, for carbocations) | +0.612 | Potent destabilization of adjacent positive charge.[12] |

| Table 1: Hammett constants for the trifluoromethyl group, illustrating its strong electron-withdrawing nature. Data sourced from established physical organic chemistry literature.[13][14][15][16] |

Synergistic Effects in Trifluoromethylpyrazine: A Cascade of Electron Withdrawal

When the CF3 group is attached to the pyrazine ring, their individual electron-withdrawing properties combine to create a profoundly electron-deficient system.

Impact on Ring Electron Density and Basicity

The potent inductive pull of the CF3 group compounds the inherent electron deficiency of the pyrazine nucleus.[17] This synergy drastically lowers the electron density across the entire ring system, making it highly electrophilic.

Caption: Logical diagram of synergistic electron withdrawal.

Modulation of Chemical Reactivity

The extreme electron-poor nature of the trifluoromethylpyrazine ring dictates its reactivity, making it highly susceptible to certain reaction classes while shutting down others.

Nucleophilic Aromatic Substitution (SNAr): This is the hallmark reaction of trifluoromethylpyrazine. The severe electron deficiency dramatically activates the ring towards attack by nucleophiles.[3] The reaction proceeds readily, often without the need for harsh conditions, as the aromatic system is already primed to accept electron density. Computational studies on related electron-deficient heterocycles suggest that such reactions may even proceed through a concerted mechanism rather than the classical two-step Meisenheimer complex pathway, especially when good leaving groups are involved.[18]

Caption: Simplified workflow for an SNAr reaction.

Electrophilic Aromatic Substitution (EAS): Conversely, electrophilic substitution is virtually impossible on this scaffold. The ring is so deactivated by the combined effects of the two nitrogen atoms and the CF3 group that it is inert to attack by electrophiles.

Spectroscopic and Computational Fingerprints

Characterizing the unique electronic environment of trifluoromethylpyrazines relies on modern analytical and computational techniques.

NMR Spectroscopy

-

19F NMR: This is an exceptionally sensitive and direct probe. The chemical shift of the CF3 group is highly indicative of its electronic environment. For a CF3 group attached to a highly electron-deficient heteroaromatic ring like pyrazine, the resonance is expected to appear in a characteristic downfield region, providing a clear spectroscopic handle for characterization.[19]

-

13C NMR: The carbon atoms of the pyrazine ring experience significant deshielding due to the strong electron withdrawal. The carbon directly attached to the CF3 group (C-CF3) will show a characteristic quartet due to coupling with the three fluorine atoms, and its chemical shift, along with those of the other ring carbons, provides quantitative data on the electronic perturbation.

Computational Modeling

Density Functional Theory (DFT) is an invaluable tool for visualizing and quantifying the electronic effects.

-

Electrostatic Potential (ESP) Maps: These maps visually represent the charge distribution. For trifluoromethylpyrazine, the ESP map would show a large region of positive potential (blue color) over the ring system, indicating its high electrophilicity and susceptibility to nucleophilic attack. The region around the fluorine atoms would be strongly negative (red).

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical. The CF3 group significantly lowers the energy of both orbitals. A low-lying LUMO is a key indicator of a molecule's ability to accept electrons, correlating directly with its high reactivity in SNAr reactions.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 15. Hammett equation - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Robust Suzuki-Miyaura Coupling Protocols for 2-Bromo-5-(trifluoromethyl)pyrazine

Introduction: The Strategic Importance of Trifluoromethylated Pyrazines

In the landscape of modern drug discovery and agrochemicals, fluorine-containing heterocycles are privileged scaffolds. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds.[3][4] Consequently, the synthesis of 2-aryl-5-(trifluoromethyl)pyrazines via robust and scalable methods is of paramount importance to medicinal and process chemists.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5][6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool.[6][7]

This application note provides a detailed, field-proven guide for the successful Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)pyrazine. We will delve into the mechanistic rationale behind procedural choices, present a comprehensive experimental protocol, and offer a troubleshooting guide to address common challenges, ensuring researchers can confidently and efficiently synthesize these valuable compounds.

Mechanistic Rationale: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8][9] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

-

Oxidative Addition: The cycle begins with the addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. This forms a new Pd(II) intermediate.[8][9] The electron-deficient nature of the pyrazine ring, further amplified by the strong electron-withdrawing CF₃ group, significantly facilitates this often rate-determining step.[10][11]

-

Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[5][12]

-

Reductive Elimination: The final step involves the two organic ligands on the Pd(II) complex coupling to form the new C-C bond of the product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][8][10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Key Reaction Parameters

The success of coupling an electron-deficient heteroaryl halide like this compound hinges on the careful selection of four key components:

-

Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, challenging couplings benefit from more advanced systems.[13] Modern, bulky, and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are highly recommended.[14][15] These ligands promote both rapid oxidative addition and reductive elimination, prevent catalyst decomposition, and are effective at low catalyst loadings.[14][16] Pre-formed Pd(II) precatalysts that contain these ligands are often more stable and ensure a reliable generation of the active Pd(0) species.[10]

-

Base: The choice of base is critical for activating the boronic acid without causing unwanted side reactions. For this substrate, moderately strong inorganic bases are ideal. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[13][15] Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings, but K₃PO₄ often provides a good balance of reactivity and cost-effectiveness.

-